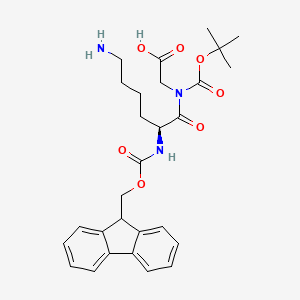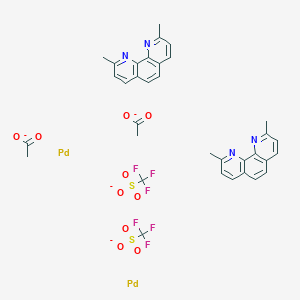
Fmoc-Homocit-OPfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Homocit-OPfp (FHO) is a unique synthetic compound created by the combination of two amino acids, Fmoc-homocitrulline (FHO) and O-phosphoryl-L-phenylalanine (OPfp). FHO is a naturally occurring amino acid found in the human body, while OPfp is a synthetic amino acid created in the laboratory. FHO and OPfp are combined in a specific ratio to create FHO-OPfp, which has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Fmoc-Homocit-OPfp-OPfp has a wide range of applications in scientific research. It is used in the synthesis of peptides, proteins, and other biomolecules. It is also used to study the structure and function of proteins and other biological systems. Additionally, Fmoc-Homocit-OPfp-OPfp is used in the development of novel drugs and therapeutic agents.
Mécanisme D'action
Fmoc-Homocit-OPfp-OPfp acts as a catalyst in the synthesis of peptides and proteins. It catalyzes the formation of peptide bonds between amino acids, allowing the formation of complex peptide and protein structures. Additionally, Fmoc-Homocit-OPfp-OPfp helps stabilize the structure of proteins, allowing them to maintain their structure and function.
Biochemical and Physiological Effects
Fmoc-Homocit-OPfp-OPfp has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of nitric oxide, which is an important signaling molecule in the body. Additionally, Fmoc-Homocit-OPfp-OPfp has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-Homocit-OPfp-OPfp is a useful tool for laboratory experiments due to its high reactivity and specificity. It is relatively easy to synthesize and can be used to synthesize complex peptide and protein structures. Additionally, Fmoc-Homocit-OPfp-OPfp is relatively stable and can be stored for long periods of time without degradation. However, Fmoc-Homocit-OPfp-OPfp is expensive and can be toxic, so it must be handled with care.
Orientations Futures
Fmoc-Homocit-OPfp-OPfp has a wide range of potential applications in the future. It could be used to develop new drugs and therapeutic agents, as well as to study the structure and function of proteins and other biomolecules. Additionally, Fmoc-Homocit-OPfp-OPfp could be used to study the effects of nitric oxide on the body and to develop new methods for regulating nitric oxide levels. Finally, Fmoc-Homocit-OPfp-OPfp could be used to develop new methods for synthesizing peptides and proteins, as well as to develop new methods for stabilizing proteins.
Méthodes De Synthèse
The synthesis of Fmoc-Homocit-OPfp-OPfp is a two-step process. First, Fmoc-Homocit-OPfp is synthesized by reacting a mixture of Fmoc-L-homocitrulline and potassium carbonate in aqueous solution. The mixture is stirred for two hours at room temperature, then heated to 70°C for an additional 30 minutes. The second step involves the reaction of Fmoc-Homocit-OPfp with O-phosphoryl-L-phenylalanine in aqueous solution. The mixture is stirred for two hours at room temperature, then heated to 70°C for an additional 30 minutes. The Fmoc-Homocit-OPfp-OPfp product is then isolated and purified by column chromatography.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5N3O5/c29-20-21(30)23(32)25(24(33)22(20)31)41-26(37)19(11-5-6-12-35-27(34)38)36-28(39)40-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,36,39)(H3,34,35,38)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDWQZGOAZYFTG-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Homocit-OPfp | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(S)-1-(1-naphthalenyl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6292606.png)
![N-[(1R,2R)-2-(1-Piperidinylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, 98%](/img/structure/B6292611.png)
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide, 98%](/img/structure/B6292620.png)
![1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee)](/img/structure/B6292624.png)
![N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292633.png)
![(11aS)-3,7-Bis(3,5-dichlorophenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292643.png)
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-pyrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292649.png)
![(11aR)-3,7-Bis(4-methoxyphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292653.png)
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(3,5-di-tert-butyl-4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292661.png)



